molecular formula C18H21ClN6S B4365487 N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea

N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea

Cat. No.: B4365487
M. Wt: 388.9 g/mol
InChI Key: DUFHMEYSNUFKPX-UHFFFAOYSA-N
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Description

The compound N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea is a fascinating molecule with unique chemical properties

Properties

IUPAC Name

3-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6S/c1-13-15(8-20-24(13)3)11-23(2)18(26)22-17-9-21-25(12-17)10-14-4-6-16(19)7-5-14/h4-9,12H,10-11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFHMEYSNUFKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN(C)C(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea typically involves multiple steps:

  • Formation of the Pyrazole Rings: The pyrazole rings can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone. The conditions for this reaction typically include refluxing in ethanol.

  • Chlorobenzyl Substitution: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the synthesized pyrazole intermediate.

  • Thiourea Incorporation: The final step involves the formation of the thiourea linkage. This can be achieved by reacting the chlorobenzyl-pyrazole intermediate with N-methylthiourea under basic conditions, typically using sodium hydroxide in an aqueous or ethanol solution.

Industrial Production Methods

For industrial-scale production, the process may be optimized for efficiency and yield. This could involve using automated synthesis reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: It may be oxidized to form sulfoxides or sulfones under specific conditions.

  • Reduction: The thiourea group can be reduced to form corresponding amines.

  • Substitution: The pyrazole rings and chlorobenzyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution reactions: Halogenating agents, nucleophiles like amines or thiols.

Major Products

  • Oxidation products: Sulfoxides, sulfones.

  • Reduction products: Amines.

  • Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

  • Materials Science: Used in the synthesis of novel polymers and materials with unique properties.

Biology

  • Enzyme Inhibition: Potential inhibitor of specific enzymes due to the thiourea functionality.

  • Signal Transduction: Studied for its effects on cellular signaling pathways.

Medicine

  • Drug Development: Explored as a potential therapeutic agent due to its unique structure.

  • Diagnostic Imaging: Used in the development of imaging agents for medical diagnostics.

Industry

  • Agriculture: Potential use in the development of pesticides or herbicides.

  • Pharmaceuticals: Intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action for N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea involves its interaction with molecular targets such as enzymes or receptors. The pyrazole rings can interact with specific amino acids in the active sites of enzymes, while the thiourea group can form hydrogen bonds and other interactions, leading to inhibition or modulation of enzymatic activity.

Comparison with Similar Compounds

N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea is unique due to its specific combination of functional groups. Similar compounds include:

  • N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea: Lacks the N-methyl and dimethylpyrazole groups.

  • N'-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea: Contains a methylbenzyl instead of a chlorobenzyl group.

  • N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-methylthiourea: Lacks the dimethylpyrazole group.

Isn't chemistry fascinating?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea
Reactant of Route 2
Reactant of Route 2
N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea

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